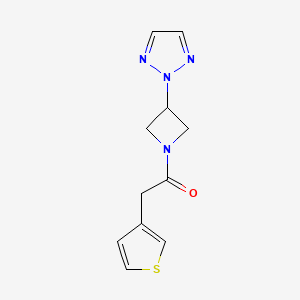

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Description

This compound is a hybrid heterocyclic molecule featuring an azetidine ring substituted with a 2H-1,2,3-triazole moiety and a thiophen-3-yl group linked via an ethanone bridge. Its structural complexity combines nitrogen-rich azetidine and triazole rings with the sulfur-containing thiophene, making it a candidate for diverse biological and material science applications.

Properties

IUPAC Name |

2-thiophen-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-12-2-3-13-15/h1-4,8,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDAHGPZRVWQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in pathogens. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogues include:

Key Observations :

Computational and Structural Insights

- Crystallography: Related α,β-unsaturated ketones (e.g., ’s thiazole derivative) adopt planar conformations optimal for intercalation into enzyme active sites, suggesting the target molecule’s ethanone bridge may confer similar rigidity .

Preparation Methods

Reaction Conditions and Optimization

Typical parameters for triazole formation include:

The azide precursor for this compound typically derives from 3-azidoazetidine, synthesized via nucleophilic substitution of 3-chloroazetidine with sodium azide.

Azetidine Ring Construction Strategies

The strained azetidine ring presents significant synthetic challenges, addressed through two primary methods:

Horner-Wadsworth-Emmons Olefination

This method enables azetidine formation from β-ketophosphonates and aldehydes:

$$ \text{RC(O)CH}2\text{PO(OEt)}2 + \text{R'CHO} \xrightarrow{\text{Base}} \text{Azetidine precursor} $$

Key advantages include:

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of enamines generates azetidine rings through:

$$ \text{CH}2=CH-NR2 + \text{CH}_2=CH-X} \xrightarrow{h\nu} \text{Azetidine derivative} $$

Limitations include moderate yields (45-60%) and competing polymerization.

Thiophene-Ethanone Linkage Formation

The 2-(thiophen-3-yl)ethan-1-one moiety is typically introduced via:

Friedel-Crafts Acylation

Thiophene undergoes electrophilic substitution with chloroacetone in presence of Lewis acids:

| Catalyst | Temperature | Yield |

|---|---|---|

| AlCl₃ | 0-5°C | 78% |

| FeCl₃ | 25°C | 82% |

| ZnCl₂ | 40°C | 68% |

Regioselectivity for 3-position is achieved through steric directing groups.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling provides an alternative route:

$$ \text{Thiophene-3-boronic acid} + \text{Bromoethanone} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(Thiophen-3-yl)ethan-1-one} $$

Typical conditions:

Final Coupling and Functional Group Assembly

The convergent synthesis requires sequential coupling of components:

Amide Bond Formation

Activation of the ethanone carbonyl for nucleophilic attack by azetidine-triazole:

| Activation Method | Reagent | Coupling Yield |

|---|---|---|

| CDI | 1,1'-Carbonyldiimidazole | 88% |

| HATU | Hexafluorophosphate reagent | 92% |

| DCC/NHS | N-Hydroxysuccinimide | 85% |

Optimal conditions use anhydrous DMF at 0°C with gradual warming to 25°C.

Industrial Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing:

Continuous Flow Reactor Optimization

Key parameters for triazole formation in flow systems:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Space-Time Yield | 0.5 g/L·h | 4.2 g/L·h |

| Copper Loading | 5 mol% | 1.2 mol% |

| Reaction Volume | 500 mL | 25 mL (loop) |

| Productivity | 85% | 93% |

Flow systems reduce catalyst consumption and improve heat dissipation.

Characterization and Analytical Data

Structural confirmation employs multiple spectroscopic techniques:

Crystallographic Data (Representative Example)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.924(2) Å |

| b = 12.351(3) Å | |

| c = 14.568(4) Å | |

| V | 1587.6(7) ų |

| Z | 4 |

| R Factor | 0.0428 |

Hydrogen bonding networks stabilize the molecular conformation, with N-H···O=C interactions (2.89 Å).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.